molecular formula C17H17ClN2O3 B451004 4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide

4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide

Cat. No.: B451004
M. Wt: 332.8g/mol
InChI Key: HZYCIDUHAKNDRU-VXLYETTFSA-N
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Description

4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide is an organic compound with the molecular formula C16H17ClN2O3 It is a derivative of benzohydrazide and contains both chloro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methoxy-3-(methoxymethyl)benzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the expression of specific genes by interacting with DNA .

Comparison with Similar Compounds

4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-{(E)-[4-methoxyphenyl]methylidene}benzohydrazide: Lacks the methoxymethyl group, which may result in different chemical and biological properties.

    4-chloro-N’-{(E)-[4-methoxy-3-(methyl)phenyl]methylidene}benzohydrazide: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and activity.

    4-chloro-N’-{(E)-[4-methoxy-3-(hydroxymethyl)phenyl]methylidene}benzohydrazide: Has a hydroxymethyl group, which can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8g/mol

IUPAC Name

4-chloro-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-22-11-14-9-12(3-8-16(14)23-2)10-19-20-17(21)13-4-6-15(18)7-5-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

HZYCIDUHAKNDRU-VXLYETTFSA-N

SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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